Cas no 2228809-99-0 (2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid)
2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid
- 2228809-99-0
- 2-oxo-2-{3-[(trifluoromethyl)sulfanyl]phenyl}acetic acid
- EN300-1961666
-
- Inchi: 1S/C9H5F3O3S/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4H,(H,14,15)
- InChI Key: PEJQEYDIKGFFJX-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1=CC=CC(C(C(=O)O)=O)=C1
Computed Properties
- Exact Mass: 249.99114968g/mol
- Monoisotopic Mass: 249.99114968g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 79.7Ų
2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1961666-1g |
2-oxo-2-{3-[(trifluoromethyl)sulfanyl]phenyl}acetic acid |
2228809-99-0 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1961666-5g |
2-oxo-2-{3-[(trifluoromethyl)sulfanyl]phenyl}acetic acid |
2228809-99-0 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1961666-10g |
2-oxo-2-{3-[(trifluoromethyl)sulfanyl]phenyl}acetic acid |
2228809-99-0 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1961666-0.05g |
2-oxo-2-{3-[(trifluoromethyl)sulfanyl]phenyl}acetic acid |
2228809-99-0 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1961666-0.1g |
2-oxo-2-{3-[(trifluoromethyl)sulfanyl]phenyl}acetic acid |
2228809-99-0 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1961666-0.25g |
2-oxo-2-{3-[(trifluoromethyl)sulfanyl]phenyl}acetic acid |
2228809-99-0 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1961666-0.5g |
2-oxo-2-{3-[(trifluoromethyl)sulfanyl]phenyl}acetic acid |
2228809-99-0 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1961666-1.0g |
2-oxo-2-{3-[(trifluoromethyl)sulfanyl]phenyl}acetic acid |
2228809-99-0 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1961666-2.5g |
2-oxo-2-{3-[(trifluoromethyl)sulfanyl]phenyl}acetic acid |
2228809-99-0 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1961666-5.0g |
2-oxo-2-{3-[(trifluoromethyl)sulfanyl]phenyl}acetic acid |
2228809-99-0 | 5g |
$2650.0 | 2023-06-03 |
2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid
Introduction to 2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid (CAS No. 2228809-99-0)
2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228809-99-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a β-keto acid moiety and a phenyl ring substituted with a trifluoromethylsulfanyl group. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a valuable candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of 2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid consists of a central acetic acid derivative with an additional carbonyl group at the 2-position, enhancing its reactivity and potential utility in synthetic chemistry. The phenyl ring is further modified with a trifluoromethylsulfanyl group, which is known for its ability to modulate electronic properties and metabolic stability. This combination of structural features makes the compound an intriguing subject for investigating its pharmacological effects and potential applications in the treatment of various diseases.
In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine-containing substituents due to their favorable pharmacokinetic properties. The trifluoromethylsulfanyl group in 2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid contributes to increased lipophilicity, metabolic stability, and binding affinity, which are critical factors in drug design. These attributes have prompted researchers to explore its potential as an intermediate or lead compound in the synthesis of new therapeutic agents.
One of the most promising areas of research involving 2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid is its application in anti-inflammatory and analgesic therapies. Studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory effects by inhibiting key pro-inflammatory pathways. The trifluoromethylsulfanylphenyl moiety may play a crucial role in modulating enzyme activity, particularly those involved in the production of inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX).
Furthermore, the β-keto acid functionality present in 2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid suggests potential utility in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals due to their diverse biological activities. Researchers have been exploring derivatives of this compound as scaffolds for designing novel molecules with enhanced therapeutic efficacy. The versatility of this compound in serving as a building block for more complex structures underscores its importance in medicinal chemistry.
Recent advances in computational chemistry have also facilitated the study of 2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid by enabling virtual screening and molecular docking studies. These computational approaches have helped identify potential binding interactions with biological targets, providing insights into its mechanism of action. Such findings are crucial for optimizing the compound's pharmacological profile and guiding experimental investigations.
The synthesis of 2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid presents unique challenges due to the complexity of its structural features. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been employed to construct the desired molecular framework efficiently. These advancements have opened new avenues for exploring its synthetic possibilities and applications.
From a regulatory perspective, 2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid (CAS No. 2228809-99-0) does not fall under any restricted categories, making it easier to handle and study without stringent regulatory hurdles. This aspect has encouraged researchers to pursue further investigations without unnecessary delays, fostering innovation in drug discovery.
In conclusion, 2-oxo-2-{3-(trifluoromethyl)sulfanylphenyl}acetic acid represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry and computational methods, make it an attractive candidate for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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